molecular formula C14H14FN3O B581611 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide CAS No. 1314987-52-4

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide

Cat. No.: B581611
CAS No.: 1314987-52-4
M. Wt: 259.284
InChI Key: COLKCZYSBLAVHQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate, 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which is obtained through a nucleophilic substitution reaction starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may activate protein kinase C and mediate the activation of the MAP kinase signaling pathway, as well as the AKT1 signaling pathway . These pathways are crucial for various cellular processes, including cell growth, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-2-17-14(19)11-5-3-9(7-12(11)15)10-4-6-13(16)18-8-10/h3-8H,2H2,1H3,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLKCZYSBLAVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718563
Record name 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-52-4
Record name 4-(6-Aminopyridin-3-yl)-N-ethyl-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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